REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10]#N)=[CH:7][CH:8]=[CH:9][C:2]1=2.[CH2:12]([Mg]Cl)[CH3:13].Cl.CC[O:19]CC>>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10](=[O:19])[CH2:12][CH3:13])=[CH:7][CH:8]=[CH:9][C:2]1=2
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
The acidic layer was separated
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether (500+250 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water (250 ml) and saturated aqueous sodium chloride solution (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
they were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |